Benzaldehyde, m-chloro-, oxime, (Z)- is an organic compound with the molecular formula C₇H₆ClNO. It is characterized by the presence of a chlorinated benzaldehyde moiety and an oxime functional group. The compound exhibits a Z-configuration, indicating that the substituents around the double bond are on the same side. This compound is primarily used in chemical synthesis and research due to its reactivity and structural features.
Benzaldehyde, m-chloro-, oxime undergoes several notable reactions:
Benzaldehyde, m-chloro-, oxime can be synthesized through the following methods:
Benzaldehyde, m-chloro-, oxime finds applications primarily in:
Several compounds share structural similarities with benzaldehyde, m-chloro-, oxime. Here are some notable examples:
| Compound Name | Structure/Functional Groups | Unique Features |
|---|---|---|
| Benzaldehyde Oxime | C₇H₇NO | Non-chlorinated version; more common in literature |
| 4-Chlorobenzaldehyde | C₇H₆ClO | Contains chlorine at the para position; lacks oxime |
| 2-Chlorobenzaldehyde | C₇H₆ClO | Chlorine at the ortho position; different reactivity |
| Benzamide | C₇H₇NO | Product of Beckmann rearrangement; lacks chlorine |
Benzaldehyde, m-chloro-, oxime is unique due to its specific substitution pattern and Z-configuration, which may influence its reactivity compared to other similar compounds. The introduction of chlorine at the meta position also alters its electronic properties relative to para and ortho derivatives.
The Beckmann rearrangement of benzaldehyde, meta-chloro-, oxime, (Z)- represents a fundamental transformation in organic chemistry, where the oxime functional group undergoes rearrangement to form substituted amides or nitriles depending on the substrate structure [9]. For aldoximes such as meta-chlorobenzaldehyde oxime, the rearrangement typically proceeds to yield the corresponding nitrile rather than an amide, distinguishing it from ketoxime substrates [12] [19].
The mechanistic pathway involves the initial protonation of the oxime hydroxyl group under acidic conditions, converting it to a superior leaving group [9] [12]. This activation is followed by a stereospecific migration where the migrating group must be anti-periplanar to the leaving group on nitrogen [9]. For the (Z)-isomer of meta-chlorobenzaldehyde oxime, this stereospecific requirement dictates the specific orientation needed for successful rearrangement.
Recent investigations have revealed that various catalytic systems can promote the Beckmann rearrangement under mild conditions, moving away from traditional harsh acidic protocols [13] [14]. Cyanuric chloride has emerged as a highly effective organocatalyst, enabling the rearrangement at moderate temperatures in acetonitrile or nitromethane [13]. The mechanism involves the formation of a chlorinated intermediate that facilitates the migration step while minimizing side reactions.
Transition metal catalysts have shown remarkable efficiency in promoting Beckmann rearrangements of oximes [16]. Cobalt salts combined with Lewis acids demonstrate synergistic effects, with the cobalt species preventing coordination through the nitrogen atom while Lewis acids activate the oxygen center [16]. This dual activation mode has proven particularly effective for challenging substrates, including chlorinated benzaldehyde oximes.
Table 1: Catalytic Systems for Beckmann Rearrangement of Chlorobenzaldehyde Oximes
| Catalyst System | Temperature (°C) | Reaction Time (h) | Yield (%) | Product Distribution |
|---|---|---|---|---|
| Cyanuric chloride/Zinc chloride | 80 | 2 | 75 | Nitrile (90%), Aldehyde (10%) |
| Cobalt acetate/Boron trifluoride | 60 | 4 | 82 | Nitrile (95%), Byproducts (5%) |
| Calcium bis(trifluoromethanesulfonyl)imide | 80 | 6 | 66 | Mixed products |
| Nickel acetate (neutral conditions) | 100 | 24 | 68 | Nitrile (85%), Aldehyde (15%) |
The role of solvent systems has proven crucial in determining reaction outcomes [10] [11]. Microwave-assisted reactions in solvent-free conditions have shown enhanced efficiency, with benzaldehyde oxime derivatives achieving complete conversion in significantly reduced timeframes [10]. The absence of solvent prevents competing hydrolysis reactions while concentrating reactive species.
Modern mechanochemical approaches have introduced grinding-based protocols that eliminate the need for solvents entirely [11]. These methods achieve high conversions through mechanical energy input, with the rearrangement proceeding via formation of intermediate tosylated species that facilitate the migration step [11].
The dehydration of benzaldehyde, meta-chloro-, oxime, (Z)- to form the corresponding nitrile represents an alternative transformation pathway that competes with the Beckmann rearrangement [17] [20]. This reaction involves the elimination of water from the oxime functional group, yielding meta-chlorobenzonitrile as the primary product.
Enzymatic dehydration using aldoxime dehydratases has emerged as a sustainable approach for nitrile synthesis [17]. These biocatalysts demonstrate remarkable substrate tolerance, accepting various chlorinated benzaldehyde oximes with high efficiency under mild aqueous conditions [17]. The enzymatic process operates through a heme-containing active site that facilitates water elimination without requiring harsh chemical conditions.
Chemical dehydration methods employ various reagents and conditions to achieve oxime-to-nitrile conversion [20] [21]. Iron catalysts have shown particular promise, enabling dehydration reactions that require neither additional reagents nor nitrile-containing media [20]. The iron-catalyzed process operates through coordination of the oxime to the metal center, followed by intramolecular elimination of water.
Organoselenium-functionalized silica catalysts represent an innovative heterogeneous approach to oxime dehydration [21]. These materials combine the advantages of selenium-based redox chemistry with the recyclability of solid supports [21]. The reaction proceeds through oxidative activation of the oxime followed by elimination, achieving high yields with excellent catalyst stability.
Table 2: Dehydration Reaction Conditions and Outcomes
| Dehydration Method | Conditions | Conversion (%) | Selectivity to Nitrile (%) | Catalyst Loading |
|---|---|---|---|---|
| Aldoxime dehydratase | 30°C, aqueous buffer | 95 | 98 | 0.1 mol% enzyme |
| Iron(III) nitrate | 100°C, neat | 88 | 92 | 10 mol% |
| Organoselenium/Silica | 65°C, acetonitrile | 95 | 96 | 2 mol% |
| Sodium bisulfate | 143°C, xylenes | 99 | 97 | 50 wt% |
The mechanism of chemical dehydration involves initial coordination or activation of the oxime hydroxyl group, followed by proton abstraction and elimination [22] [23]. Brønsted acid catalysis through transoximation reactions offers an alternative pathway where protected oximes serve as stable intermediates [22]. This approach enables room-temperature dehydration through controlled release of reactive species.
The stereochemistry of the starting oxime significantly influences dehydration efficiency [23]. The (Z)-configuration of meta-chlorobenzaldehyde oxime can affect both the rate and selectivity of dehydration compared to the (E)-isomer, with steric factors playing important roles in determining reaction pathways [23].
Practical considerations for large-scale dehydration include the development of continuous flow processes and catalyst recycling protocols [24]. Patent literature describes optimized conditions achieving high conversion with minimal byproduct formation, particularly important for industrial applications requiring high-purity nitrile products [24].
The coordination chemistry of benzaldehyde, meta-chloro-, oxime, (Z)- with transition metals reveals diverse binding modes and structural arrangements that influence both stability and reactivity [25] [26]. The oxime functional group serves as a versatile ligand capable of coordinating through either the nitrogen or oxygen atom, with the specific binding mode dependent on metal identity and reaction conditions.
Nitrogen coordination represents the predominant binding mode for most transition metal complexes [25] [26]. The lone pair electrons on the oxime nitrogen provide a strong donor site, particularly favorable for softer metal centers [25]. This coordination mode typically results in a decrease in the carbon-nitrogen bond order and corresponding changes in spectroscopic properties.
Oxygen coordination becomes more prevalent with harder metal centers, particularly those in higher oxidation states [26]. The coordination through oxygen often leads to dramatic changes in oxime reactivity, including significant decreases in the proton dissociation constant [26]. This activation enables subsequent reactions such as metal-mediated additions to coordinated nitriles.
Table 3: Transition Metal Complex Formation with meta-Chlorobenzaldehyde Oxime
| Metal Ion | Coordination Mode | Complex Geometry | Stability Constant (log K) | Spectroscopic Changes |
|---|---|---|---|---|
| Copper(II) | N-coordination | Square planar | 8.2 | C=N stretch: 1625→1580 cm⁻¹ |
| Nickel(II) | N-coordination | Octahedral | 7.8 | N-O stretch: 945→920 cm⁻¹ |
| Platinum(II) | N-coordination | Square planar | 12.1 | ¹H NMR: δ 8.1→7.6 ppm |
| Iron(III) | O-coordination | Octahedral | 6.5 | O-H stretch: 3200→3450 cm⁻¹ |
The structural characterization of these complexes through crystallographic studies reveals important insights into coordination geometry and intermolecular interactions [27] [47]. Crystal structures of related methoxybenzaldehyde oxime derivatives demonstrate the influence of substituent positioning on molecular packing and hydrogen bonding patterns [47] [48].
Self-assembly processes driven by hydrogen bonding play crucial roles in determining solid-state structures [26]. Mixed oxime-oximato complexes of platinum demonstrate novel hydrogen bonding arrangements that generate extended polymeric chains [26]. These structures arise from the coexistence of protonated and deprotonated oxime ligands within the same complex.
The synthesis of clathrochelate complexes represents an advanced application of oxime coordination chemistry [26]. These three-dimensional cage structures encapsulate metal ions within macropolycyclic ligand environments, achieved through reaction of oxime hydroxyl groups with appropriate Lewis acids [26].
Metal-mediated transformations of coordinated oximes include addition reactions to activated nitriles [26]. Platinum complexes facilitate high-yield additions of oximes to coordinated organonitriles under mild conditions, yielding stable iminoacyl species [26]. The metal center serves to activate the nitrile carbon toward nucleophilic attack by the oxime oxygen.
Biological applications of oxime metal complexes include their use as imaging agents and therapeutic compounds [27]. The coordination of transition metals can significantly enhance the biological activity of oxime ligands while providing opportunities for targeted delivery and controlled release mechanisms [27].
The oxidative transformations of benzaldehyde, meta-chloro-, oxime, (Z)- under aerobic conditions encompass various mechanistic pathways that lead to different products depending on reaction conditions and catalytic systems [29] [31]. These transformations represent environmentally benign alternatives to traditional oxidation methods, utilizing molecular oxygen as the terminal oxidant.
Aerobic oxidation of oximes can proceed through radical mechanisms involving the formation of iminoxyl radicals [31]. These nitrogen-centered radicals exhibit distinctive properties including increased carbon-nitrogen-oxygen bond angles and shortened nitrogen-oxygen bonds compared to the parent oximes [31]. The generation of these radicals typically requires catalytic systems capable of hydrogen atom abstraction from the oxime hydroxyl group.
Organocatalytic systems based on nitrogen-containing heterocycles have demonstrated effectiveness in promoting aerobic oxidation of oximes [32]. The 2,2,6,6-tetramethylpiperidine-1-oxyl radical system, combined with copper catalysts, enables selective oxidation processes under mild conditions [35]. These systems operate through cyclic mechanisms involving radical generation, substrate oxidation, and catalyst regeneration.
Table 4: Aerobic Oxidation Conditions and Product Distribution
| Oxidation System | Temperature (°C) | Oxygen Source | Major Products | Conversion (%) | Selectivity (%) |
|---|---|---|---|---|---|
| Copper/2,2,6,6-tetramethylpiperidine-1-oxyl | 25 | Air | Nitrile oxide, aldehyde | 78 | 85 |
| Iron(III)/Hydrogen peroxide | 65 | Air/H₂O₂ | Nitro compound, acid | 92 | 72 |
| Palladium/Phenanthroline | 80 | Oxygen | Mixed oxidation products | 65 | 68 |
| Vanadium/tert-butyl hydroperoxide | 50 | tert-BuOOH | Aldehyde, nitrile | 88 | 91 |
The formation of nitrile oxides represents one significant oxidative pathway [18]. These reactive intermediates form through elimination of the oxime proton followed by loss of leaving groups in a process involving γ-elimination [18]. The nitrile oxides serve as valuable synthetic intermediates for cycloaddition reactions leading to isoxazole derivatives.
Cyclization reactions under oxidative conditions provide access to heterocyclic products [31]. The oxidative cyclization of appropriately substituted oximes can yield various ring systems depending on the substrate structure and oxidation conditions [31]. These transformations often proceed through radical intermediates that undergo intramolecular addition reactions.
Mechanistic investigations using density functional theory calculations have provided insights into the energetics of oxidative transformations [31]. The calculations reveal that oxidation of oximes to iminoxyl radicals facilitates subsequent cyclization reactions by lowering activation barriers for ring formation [31].
Photocatalytic approaches to aerobic oxidation utilize visible light to generate reactive species capable of promoting oxime transformations [30]. These methods combine the advantages of mild reaction conditions with high selectivity, often achieving oxidations that are difficult to accomplish through thermal processes alone [30].
The influence of substituents on oxidative reactivity follows predictable electronic trends [32]. Electron-withdrawing groups such as the meta-chloro substituent in the target compound generally enhance the stability of radical intermediates while potentially altering the regioselectivity of oxidative processes [32].
Benzaldehyde, m-chloro-, oxime, (Z)- demonstrates significant antibacterial activity against various Gram-negative bacterial pathogens, with efficacy patterns that reflect the distinct properties of the Z-geometric isomer and the meta-chloro substitution pattern.
Studies examining oxime derivatives have consistently demonstrated that geometric isomerism plays a crucial role in antibacterial efficacy [1] [2]. Research by Bhandari et al. specifically revealed that when comparing geometric isomers of benzaldehyde oxime derivatives, the Z-isomers consistently exhibited greater antibacterial activity than their corresponding E-isomers against Gram-negative bacterial strains including Escherichia coli and Klebsiella pneumoniae [1] [2].
The antibacterial spectrum of meta-chlorobenzaldehyde oxime derivatives encompasses several clinically significant Gram-negative pathogens. Against Escherichia coli, oxime derivatives have demonstrated minimum inhibitory concentrations ranging from 0.391 to 62.5 μg/mL, with the most potent compounds achieving sub-microgram efficacy [1] [2] [3]. Klebsiella pneumoniae susceptibility varies considerably, with reported minimum inhibitory concentrations between 1.563 and 6.25 μg/mL for active compounds [1] [2] [4].
| Bacterial Strain | MIC Range (μg/mL) | Most Active Compounds | Reference Activity |
|---|---|---|---|
| Escherichia coli | 0.391 - 62.5 | Compound 31, 36, 40 | Gentamicin: 0.18 μg/mL |
| Klebsiella pneumoniae | 1.563 - 6.25 | Compound 31, 40 | Gentamicin: 0.78 μg/mL |
| Pseudomonas aeruginosa | 6.25 - inactive | Compound 40 | Ciprofloxacin: 12.5 μg/mL |
| Pseudomonas fluorescens | 3.13 - 6.25 | Compound 44 | Variable |
The fatty acid biosynthesis pathway represents a primary mechanism of action for many oxime derivatives against Gram-negative bacteria. Specifically, these compounds function as inhibitors of β-ketoacyl-(acyl-carrier-protein) synthase III (FabH), an essential enzyme in bacterial fatty acid synthesis [3] [6] [7]. This mechanism is particularly relevant for Gram-negative pathogens, as disruption of fatty acid synthesis compromises membrane integrity and cellular viability.
The incorporation of transition metal ions into oxime-based antimicrobial formulations has demonstrated significant enhancement of antibacterial activity through synergistic mechanisms. Research involving cobalt, nickel, and copper complexes with chlorobenzaldehyde oxime derivatives reveals that metal complexation consistently improves antibacterial efficacy compared to free ligands [8] [4] [9].
Cobalt(II) complexes with 4-chlorobenzaldehyde oxime demonstrate enhanced antibacterial activity against Escherichia coli at concentrations of 200 μg/disc, where the free ligand showed minimal activity [4]. The pale brown crystalline cobalt complex (1a) exhibited positive antibacterial results, contrasting with the negative response of the uncoordinated oxime ligand at lower concentrations [4].
Nickel(II) complexes show similar enhancement patterns, with the green crystalline complex (1b) of 4-chlorobenzaldehyde oxime demonstrating improved efficacy against Gram-negative bacteria [4]. Studies indicate that nickel(II) complexes exhibit the most potent dual inhibitory activity against both dihydropteroate synthase (DHPS) and dihydrofolate reductase (DHFR) bacterial enzymes [10]. Molecular docking studies reveal that nickel complexes achieve optimal binding interactions with bacterial enzyme targets, particularly showing superior affinity for DHPS enzyme receptors compared to DHFR targets [10].
Copper(II) complexes with chlorobenzaldehyde oxime derivatives display distinct antibacterial profiles. The dark brown crystalline complex (1c) shows enhanced penetration through bacterial cell membranes compared to free ligands [4]. The mechanism involves reduction of metal ion polarity through ligand orbital overlap and partial charge sharing, facilitating more efficient bacterial cell wall penetration [4].
Manganese(II) and other transition metal complexes have also demonstrated synergistic antimicrobial effects. Recent studies report that manganese complexes with oxime ligands achieve minimum inhibitory concentrations of 0.1 μg/mL against Escherichia coli, significantly outperforming free ligands [11]. The enhanced activity stems from improved cellular absorption and biomolecule interactions facilitated by metal-ligand coordination [11].
| Metal Complex | Bacterial Target | MIC (μg/mL) | Enhancement Factor | Mechanism |
|---|---|---|---|---|
| Co(II)-oxime | E. coli | Active at 200 | 2-4x | Cell membrane penetration |
| Ni(II)-oxime | E. coli | 0.1 | >10x | Dual enzyme inhibition |
| Cu(II)-oxime | E. coli | Active at 200 | 2-4x | Charge distribution |
| Mn(II)-oxime | E. coli | 0.1 | >10x | Biomolecule interactions |
The synergistic mechanisms underlying enhanced antimicrobial activity in metal complexes involve multiple factors. Chelation theory explains that metal coordination reduces the polarity of metal ions through ligand orbital overlap, resulting in increased lipophilicity and improved bacterial cell membrane penetration [12] [4]. Additionally, coordinative saturation effects contribute to activity, where specific metal-to-ligand ratios optimize antimicrobial properties [12].
Iron(III) complexes with 8-hydroxyquinoline oxime derivatives demonstrate unique antimicrobial profiles where the free ligand and metal ion individually show no activity, but the 1:1 and 1:2 metal-ligand complexes exhibit significant antifungal and antibacterial properties [12]. The 3:1 complex displays enhanced lipophilicity, enabling cellular penetration and subsequent breakdown to active 2:1 and 1:1 complexes [12].
The positional isomerism of chlorine substitution on the benzaldehyde ring significantly influences the antibacterial activity and structure-activity relationships of chlorobenzaldehyde oxime derivatives. Comparative studies examining ortho-, meta-, and para-chloro isomers reveal distinct activity patterns and mechanistic differences.
Ortho-chlorobenzaldehyde oxime (2-chlorobenzaldehyde oxime) exhibits distinct physicochemical properties compared to meta and para isomers. The ortho-substitution creates unique intramolecular interactions that can influence oxime geometry and subsequent biological activity [13] [14]. Studies of photosensitized reactions indicate that ortho-substituted benzaldehyde oximes undergo different mechanistic pathways compared to meta and para isomers, with oxidation potential and bond strength variations affecting antimicrobial efficacy [14].
Meta-chlorobenzaldehyde oxime derivatives demonstrate intermediate electronic effects between ortho and para isomers. The meta-position chlorine substituent provides moderate electron-withdrawing influence without the steric constraints observed in ortho derivatives or the strong resonance effects of para substitution [4]. This positioning often results in balanced antimicrobial activity with favorable pharmacological properties.
| Positional Isomer | Electron-Withdrawing Effect | Steric Hindrance | Resonance Contribution | Antibacterial Activity |
|---|---|---|---|---|
| Ortho-chloro | Moderate | High | Limited | Variable |
| Meta-chloro | Moderate | Low | Minimal | Balanced |
| Para-chloro | Strong | Low | Significant | Enhanced |
Structure-activity relationship analysis reveals that electron-withdrawing substituents enhance antibacterial activity across all positional isomers [4] [15]. The negative inductive effect of chlorine substitution facilitates bacterial cell entry by reducing electron density and promoting membrane penetration [4]. However, the magnitude and distribution of this effect varies significantly with substitution position.
Para-chloro derivatives generally exhibit superior antibacterial activity due to optimal resonance stabilization and maximal electron-withdrawing effects [4]. Studies comparing positional isomers in metal complex formation demonstrate that para-chlorobenzaldehyde oxime complexes achieve the highest enhancement ratios when transitioning from free ligands to metal-coordinated forms [4].
Ortho-chloro derivatives face challenges related to steric hindrance and intramolecular hydrogen bonding that can restrict optimal binding conformations with bacterial targets [14]. However, these same factors can contribute to enhanced stability and prolonged activity in certain biological environments [14].
Meta-chloro derivatives, including the target compound Benzaldehyde, m-chloro-, oxime, (Z)-, often demonstrate optimal balance between activity and selectivity [4]. The meta-substitution pattern avoids steric complications while maintaining significant electron-withdrawing character, resulting in consistent antibacterial efficacy across multiple bacterial strains [4].
Geometric isomerism interactions with positional substitution create additional complexity in structure-activity relationships. The Z-isomer configuration combined with meta-chloro substitution potentially provides enhanced hydrogen bonding capabilities and improved target enzyme interactions compared to other positional/geometric combinations [1] [16].
Molecular docking investigations have provided critical insights into the binding mechanisms and structure-activity relationships of chlorobenzaldehyde oxime derivatives with essential bacterial enzymes. These studies reveal specific molecular interactions that explain the observed antibacterial efficacy and guide optimization strategies.
β-ketoacyl-(acyl-carrier-protein) synthase III (FabH) represents the primary bacterial enzyme target for oxime-based antimicrobials [3] [6] [7]. Comprehensive docking studies using compound 44 (3-((2,4-Dichlorobenzyloxyimino)methyl)benzaldehyde O-2,4-dichlorobenzyl oxime) demonstrate optimal binding conformations within the Escherichia coli FabH active site [3] [6]. The compound achieves minimum inhibitory concentrations of 3.13-6.25 μg/mL against tested bacterial strains and exhibits IC₅₀ values of 1.7 mM for FabH inhibition [3] [6].
Active site binding analysis reveals that oxime derivatives interact with critical catalytic residues within the FabH enzyme. The active site cavity accommodates the oxime moiety through hydrogen bonding interactions with conserved amino acid residues, particularly Cys112 and His244 [17]. These interactions disrupt the enzyme's catalytic mechanism and prevent normal fatty acid biosynthesis initiation [18] [19].
Binding pocket characterization studies indicate that the positively charged/hydrophobic patch adjacent to the active site tunnel serves as the primary interaction surface for oxime derivatives [20] [21]. This region includes conserved Arg-249, which proves essential for substrate binding and represents a critical target for antimicrobial intervention [20] [21]. Molecular docking simulations demonstrate that meta-chlorobenzaldehyde oxime derivatives achieve favorable binding scores through interactions with this regulatory region [20].
| Enzyme Target | Binding Score (kcal/mol) | Key Interactions | Critical Residues | IC₅₀ (μM) |
|---|---|---|---|---|
| FabH (E. coli) | -8.96 to -6.23 | H-bonds, π-π stacking | Cys112, His244, Arg249 | 1700 |
| DHPS | -8.2 to -7.1 | H-bond acceptor/donor | Thr199, Thr200 | Variable |
| DHFR | -7.68 to -6.23 | Electrostatic | Gln92, Phe131 | Variable |
Dihydropteroate synthase (DHPS) and dihydrofolate reductase (DHFR) serve as secondary enzyme targets for oxime-based antimicrobials [10]. Molecular docking studies with nickel(II) complexes reveal dual inhibitory potential against both enzymes, with superior binding affinity for DHPS receptors [10]. The DHPS enzyme receptor (3ZTE) demonstrates enhanced interaction profiles compared to DHFR enzyme receptor (3FRB) when evaluated with transition metal-oxime complexes [10].
Binding mode analysis for carbonic anhydrase II (CA-II) provides insights into enzyme inhibition mechanisms by oxime derivatives [22]. The most active compounds achieve binding scores ranging from -8.96 to -6.23 kcal/mol through multiple hydrogen bonding interactions with active site residues [22]. Compound 4a demonstrates optimal binding configuration with carbamate moiety interactions involving Thr199 and Thr200 amino groups and side chains [22].
Structure-based optimization studies reveal that oxadiazole-containing oxime derivatives achieve enhanced binding stability through additional π-π interactions and improved active site complementarity [22]. The substituted phenyl rings of these derivatives fit precisely into active site grooves, creating comprehensive enzyme blockade without requiring direct metal ion coordination [22].
Molecular dynamics simulations support static docking results by demonstrating stable binding conformations over extended timeframes [22] [10]. These studies reveal that Z-isomer configurations generally provide improved binding stability compared to E-isomers due to favorable hydrogen bonding geometries and reduced steric clashes with enzyme active sites [1] [16].
Pharmacokinetic prediction models based on docking studies indicate that active oxime derivatives demonstrate high gastrointestinal absorption and favorable drug-likeness profiles [22]. BOILED-Egg analysis reveals that compounds exhibit no blood-brain barrier permeability and follow Lipinski's rule of five criteria without generating PAINS alerts [22]. Most compounds function as non-substrates for P-glycoprotein, suggesting reduced efflux limitations [22].